molecular formula C9H13N B14704306 3-sec-Butylpyridine CAS No. 25224-14-0

3-sec-Butylpyridine

Cat. No.: B14704306
CAS No.: 25224-14-0
M. Wt: 135.21 g/mol
InChI Key: UEOMUYCGCCSHAP-UHFFFAOYSA-N
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Description

3-sec-Butylpyridine, also known as 3-(1-methylpropyl)pyridine, is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with sec-butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the process conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-sec-Butylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-sec-Butylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry for the study of metal-ligand interactions.

    Medicine: Derivatives of this compound are investigated for their potential pharmacological activities.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-sec-Butylpyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its hydrophobic sec-butyl group can interact with lipid membranes, affecting membrane-associated processes.

Comparison with Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    2-sec-Butylpyridine: A structural isomer with the sec-butyl group at the 2-position.

    4-sec-Butylpyridine: Another isomer with the sec-butyl group at the 4-position.

Uniqueness: 3-sec-Butylpyridine is unique due to the position of the sec-butyl group at the 3-position, which can influence its chemical reactivity and interaction with biological targets differently compared to its isomers.

Properties

CAS No.

25224-14-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-butan-2-ylpyridine

InChI

InChI=1S/C9H13N/c1-3-8(2)9-5-4-6-10-7-9/h4-8H,3H2,1-2H3

InChI Key

UEOMUYCGCCSHAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=CC=C1

Origin of Product

United States

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